molecular formula C15H15N5O4S B5126822 1,3,7-trimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione

1,3,7-trimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione

Katalognummer B5126822
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: QTVOKLWSHCCXDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,7-trimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine analogues. It is a potent inhibitor of the enzyme cGAS (cyclic GMP-AMP synthase), which plays a crucial role in the innate immune response. The compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Wirkmechanismus

1,3,7-trimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione inhibits the activity of the enzyme cGAS, which is responsible for the production of cyclic GMP-AMP (cGAMP). cGAMP is a secondary messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. By inhibiting cGAS, this compound prevents the activation of the STING pathway and reduces inflammation.
Biochemical and physiological effects:
This compound has been shown to have potent anti-inflammatory effects in various cell types, including dendritic cells, macrophages, and T cells. The compound has also been shown to enhance the anti-tumor immune response by increasing the production of interferons and other pro-inflammatory cytokines. Additionally, this compound has been shown to improve the survival rate in animal models of lupus and psoriasis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1,3,7-trimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione in lab experiments include its potent inhibitory effects on cGAS and its ability to modulate the immune response. However, the compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Zukünftige Richtungen

1,3,7-trimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Some future directions for research include investigating the compound's effects on other immune pathways, such as the NLRP3 inflammasome, and exploring its potential use in combination with other immunotherapies for cancer treatment. Additionally, more studies are needed to determine the optimal dosing and administration of the compound in different disease models.

Synthesemethoden

The synthesis of 1,3,7-trimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 8-bromo-1,3,7-trimethylxanthine with 4-nitrobenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

1,3,7-trimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of autoimmune diseases, such as lupus and psoriasis, by inhibiting the cGAS-STING pathway. It has also been studied for its potential use in the treatment of cancer, as the cGAS-STING pathway plays a critical role in the anti-tumor immune response.

Eigenschaften

IUPAC Name

1,3,7-trimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4S/c1-17-11-12(18(2)15(22)19(3)13(11)21)16-14(17)25-8-9-4-6-10(7-5-9)20(23)24/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVOKLWSHCCXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.